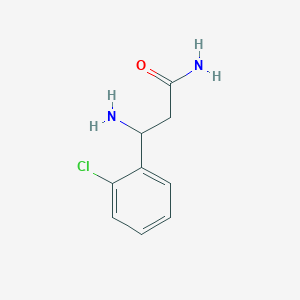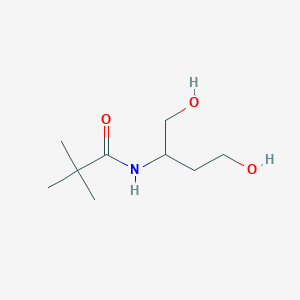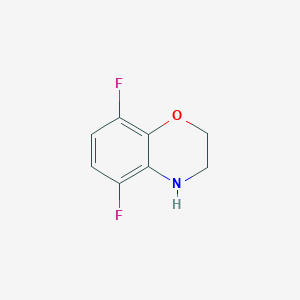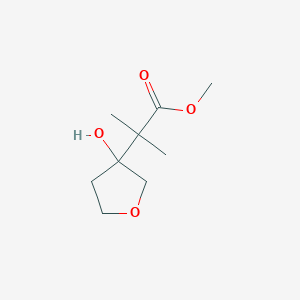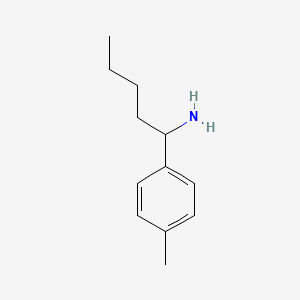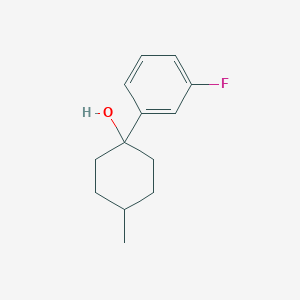
1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and 4-methylcyclohexanone.
Grignard Reaction: A Grignard reagent is prepared by reacting 3-fluorobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 4-methylcyclohexanone to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.
Major Products Formed:
Oxidation: Formation of 1-(3-Fluorophenyl)-4-methylcyclohexanone.
Reduction: Formation of 1-(3-Fluorophenyl)-4-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different core structure.
3-Fluorophenyl-2-pyrrolidinone: Another fluorophenyl-containing compound with distinct chemical properties.
Uniqueness: 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol is unique due to its specific combination of a cyclohexane ring, fluorophenyl group, and hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17FO |
|---|---|
Poids moléculaire |
208.27 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-10-5-7-13(15,8-6-10)11-3-2-4-12(14)9-11/h2-4,9-10,15H,5-8H2,1H3 |
Clé InChI |
QWNQKNGWVGBAEN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(C2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



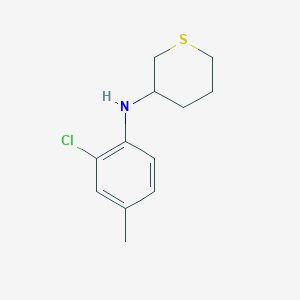
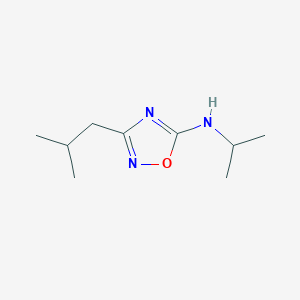

![2-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13243920.png)
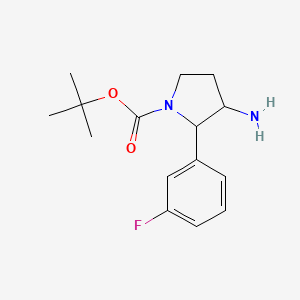
amine](/img/structure/B13243933.png)
![2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline](/img/structure/B13243941.png)
